molecular formula C7H8Br2N2 B2609214 2,5-Dibromo-4,6-dimethylpyridin-3-amine CAS No. 2413379-43-6

2,5-Dibromo-4,6-dimethylpyridin-3-amine

Cat. No. B2609214
CAS RN: 2413379-43-6
M. Wt: 279.963
InChI Key: ANIZYHGIOCDOCM-UHFFFAOYSA-N
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Description

“2,5-Dibromo-4,6-dimethylpyridin-3-amine” is a chemical compound with the IUPAC name this compound . It is a solid substance and has a molecular weight of 279.96 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8Br2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can participate in various chemical reactions. For instance, 2-amino-4,6-dimethylpyrimidine can act as a nucleophile, attacking the carbon atom of an aldehyde .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 279.96 .

Scientific Research Applications

Selective Amination and Catalysis

2,5-Dibromo-4,6-dimethylpyridin-3-amine serves as a key intermediate in selective amination reactions, as demonstrated by Jianguo Ji, Tao Li, and W. Bunnelle (2003), who explored the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This process predominantly yields amino-substituted pyridines with high selectivity and isolated yield, highlighting its utility in the synthesis of complex nitrogen-containing molecules (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Noncovalent Supramolecular Interactions

Research on the crystal structure of 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) by Rawhi H. Al-Far and B. F. Ali (2007) reveals the importance of noncovalent supramolecular interactions in the formation of complex crystal structures. The study showcases how Br···Br, Br···π, and π-π interactions, along with hydrogen bonding, contribute to the stabilization of the crystal structure, providing insights into the design of materials with specific electronic and optical properties (Rawhi H. Al-Far & B. F. Ali, 2007).

Molecular Dynamics and Structure Analysis

The investigation into 1,3,2-Diazaalumina-[3]ferrocenophanes with Alkyn-1-yl Substituents at Aluminum by B. Wrackmeyer, E. Klimkina, and W. Milius (2007) exemplifies the application of this compound derivatives in studying molecular dynamics and structure. Through extensive spectroscopic analysis, including multinuclear magnetic resonance and X-ray diffraction, the study elucidates the structural features and dynamics of these complexes, contributing to the understanding of metal-organic frameworks and their potential applications in catalysis and material science (B. Wrackmeyer, E. Klimkina, & W. Milius, 2007).

properties

IUPAC Name

2,5-dibromo-4,6-dimethylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIZYHGIOCDOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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